3,9-Dibromoperylene
Overview
Description
- 3,9-Dibromoperylene (C<sub>20</sub>H<sub>10</sub>Br<sub>2</sub>) is a chemical compound with the molecular formula C<sub>20</sub>H<sub>10</sub>Br<sub>2</sub>. It belongs to the perylene family and is characterized by its two bromine atoms at positions 3 and 9 on the perylene core.
- The compound exhibits interesting properties due to its extended π-conjugated system, making it relevant for various applications in materials science and organic electronics.
Synthesis Analysis
- 3,9-Dibromoperylene can be synthesized through bromination of perylene. One common method involves treating perylene with bromine in an appropriate solvent at elevated temperatures. The reaction proceeds via electrophilic aromatic substitution, leading to the incorporation of bromine atoms at positions 3 and 9 on the perylene ring.
Molecular Structure Analysis
- The molecular structure of 3,9-Dibromoperylene consists of a planar polycyclic aromatic hydrocarbon (PAH) core with two bromine substituents. The bromine atoms are attached to adjacent carbon atoms on the perylene ring.
- The compound’s structure contributes to its optical and electronic properties.
Chemical Reactions Analysis
- 3,9-Dibromoperylene can participate in various chemical reactions typical of PAHs, including:
- Electrophilic aromatic substitution : The bromine atoms can undergo substitution reactions with other nucleophiles or electrophiles.
- Cross-coupling reactions : The compound can be used as a building block in Suzuki-Miyaura or Heck reactions to form more complex PAH derivatives.
Physical And Chemical Properties Analysis
- Density : 1.8±0.1 g/cm³
- Boiling Point : 554.4±23.0 °C at 760 mmHg
- Vapour Pressure : 0.0±1.4 mmHg at 25°C
- Enthalpy of Vaporization : 80.4±3.0 kJ/mol
- Flash Point : 333.2±21.9 °C
- Index of Refraction : 1.893
- Molar Refractivity : 105.7±0.3 cm³/mol
- Polar Surface Area : 0 Ų
- LogP (Octanol/Water Partition Coefficient) : 7.95
- Water Solubility : Poorly soluble
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Chemistry , specifically the study of Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives .
Summary of the Application
The study investigated the structure and electronic features of neutral and positively charged pyrene and perylene derivatives, including 3,9-Dibromoperylene . The oxidation processes of 3,9-Dibromoperylene were explored, and the radical cations showed ESR signals with spin densities proven to delocalize at 3,4,9,10-positions .
Methods of Application or Experimental Procedures
The oxidation of 3,9-Dibromoperylene was investigated using Electron Spin Resonance (ESR) , UV–vis–NIR spectroscopy , and theoretical calculations . The addition of 2 equivalents of oxidant resulted in the formation of dication .
Results or Outcomes
The study found that in the case of doubly charged 3,9-Dibromoperylene, an anthracene structure could be found in the core . This phenomenon was validated to apply for the higher analogue terrylene, discovering its large aromaticity relocation upon the 2 electron oxidation .
2. Light-Harvesting Antenna Systems
Specific Scientific Field
This application is in the field of Chemical Engineering , specifically in the development of light-harvesting antenna systems .
Summary of the Application
The research reported the synthesis and excited-state dynamics of a series of bichromophoric light-harvesting antenna systems, which are capable of efficient harvesting of solar energy in the spectral range of 350–580 nm . These antenna systems were synthesized by the covalent attachment of blue light absorbing naphthalene monoimide energy donors to green light absorbing perylene-3,4,9,10-tetracarboxylic acid derived energy acceptors .
Methods of Application or Experimental Procedures
The energy donors were linked at the 1,7-bay-positions of the perylene derivatives, thus leaving the peri positions free for further functionalization and device construction . A highly stable and rigid structure, with no electronic communication between the donor and acceptor components, was realized via an all-aromatic non-conjugated phenoxy spacer between the constituent chromophores .
Results or Outcomes
The study revealed quantitative and ultrafast (approximately 1 picosecond) intramolecular excitation energy transfer from donor naphthalene chromophores to the acceptor perylenes in all the studied systems . These antenna systems are promising materials for solar-to-electric and solar-to-fuel devices due to the combination of an efficient and fast energy transfer along with broad absorption in the visible region .
Safety And Hazards
- Warning : H302 (Harmful if swallowed)
- Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
- Keep in dark place, sealed in dry conditions at room temperature .
Future Directions
- Further research could explore:
- Functionalization : Developing derivatives with specific functional groups for targeted applications.
- Optoelectronic Devices : Investigating its use in organic light-emitting diodes (OLEDs) or solar cells.
- Biological Applications : Assessing its potential as a fluorescent probe or drug delivery agent.
properties
IUPAC Name |
3,9-dibromoperylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br2/c21-17-9-8-14-12-4-2-6-16-18(22)10-7-13(20(12)16)11-3-1-5-15(17)19(11)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLAQSRFBRURHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473914 | |
Record name | 3,9-dibromoperylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Dibromoperylene | |
CAS RN |
56752-35-3 | |
Record name | 3,9-dibromoperylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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